molecular formula C12H14BBrF2O2 B13414011 2-Bromo-5,6-difluorophenylboronic acid pinacol ester

2-Bromo-5,6-difluorophenylboronic acid pinacol ester

Cat. No.: B13414011
M. Wt: 318.95 g/mol
InChI Key: JQJBRGOZYMAIIB-UHFFFAOYSA-N
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Description

2-Bromo-5,6-difluorophenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Preparation Methods

The synthesis of 2-Bromo-5,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-5,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action for 2-Bromo-5,6-difluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

2-Bromo-5,6-difluorophenylboronic acid pinacol ester can be compared with other boronic esters such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C12H14BBrF2O2

Molecular Weight

318.95 g/mol

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3

InChI Key

JQJBRGOZYMAIIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Br

Origin of Product

United States

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